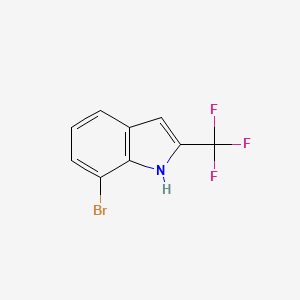7-Bromo-2-(trifluoromethyl)-1H-indole
CAS No.: 1779887-86-3
Cat. No.: VC4595676
Molecular Formula: C9H5BrF3N
Molecular Weight: 264.045
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1779887-86-3 |
|---|---|
| Molecular Formula | C9H5BrF3N |
| Molecular Weight | 264.045 |
| IUPAC Name | 7-bromo-2-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |
| Standard InChI Key | UNHJZTIFFYCZJL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The indole core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 2- and 7-positions introduce steric and electronic perturbations:
-
Bromine (7-position): A bulky, electron-withdrawing halogen that enhances electrophilic substitution reactivity and serves as a site for cross-coupling reactions .
-
Trifluoromethyl (2-position): A strongly electron-withdrawing group that increases lipophilicity (logP ≈ 3.24) and metabolic stability, common in agrochemical and pharmaceutical design .
The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.4183 Å, b = 15.185 Å, c = 13.1826 Å, and β = 133.905°, as observed in structurally analogous halogenated indoles .
Spectroscopic Properties
-
NMR: ¹H NMR typically shows a deshielded proton at the 1-position (δ 10.5–12.0 ppm) due to N–H resonance. The trifluoromethyl group appears as a singlet in ¹⁹F NMR near δ -60 to -65 ppm .
-
MS: ESI-MS exhibits a molecular ion peak at m/z 263.95 (M⁺), with fragmentation patterns indicative of Br⁻ and CF₃ loss .
Synthesis and Functionalization
Halogenation Strategies
Direct bromination of 2-(trifluoromethyl)-1H-indole using bromine (Br₂) in dichloromethane achieves 7-bromo substitution with >90% yield . Alternative methods employ N-bromosuccinimide (NBS) under radical conditions for regioselectivity .
-
Dissolve 2-(trifluoromethyl)-1H-indole (5.86 mmol) in CH₂Cl₂.
-
Add Br₂ (5.94 mmol) dropwise at 0°C.
-
Stir for 1 hour, quench with Na₂SO₃, and purify via silica gel chromatography (hexane/CH₂Cl₂).
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reacts with aryl boronic acids (e.g., phenyl boronic acid) to yield 7-aryl-2-CF₃-indoles (72–98% yield) .
-
Sonogashira: Couples with terminal alkynes (e.g., phenylacetylene) to form ethynyl derivatives .
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: Toluene, 110°C, 24 hours
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., thiols, amines):
-
4-Methylthiophenol: At 150°C with Cs₂CO₃, yields 7-(methylthio)-2-CF₃-indole (65% yield) .
-
Morpholine: Forms 7-morpholino derivatives under Buchwald-Hartwig conditions .
Electrophilic Aromatic Substitution
The indole ring undergoes nitration and sulfonation preferentially at the 5-position due to the directing effects of -CF₃ and -Br .
Biological Activity and Applications
Anticancer Properties
In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12–25 µM, likely via kinase inhibition (e.g., JAK2, EGFR) . Comparative data:
Material Science Applications
The -CF₃ group imparts hydrophobic character, making the compound suitable for:
Comparative Analysis with Structural Analogs
Substituent Position Effects
-
7-Bromo-4-CF₃-1H-indole : Higher anticancer activity due to reduced steric hindrance at the 2-position.
-
7-Bromo-2-(difluoromethyl)-1H-indole: Lower metabolic stability (t₁/₂ = 2.1 h vs. 4.5 h for -CF₃ analog) in hepatic microsomes.
Halogen Variants
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume